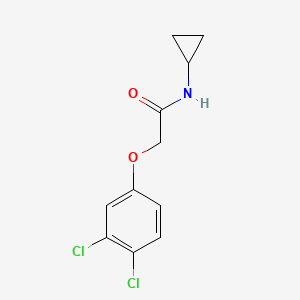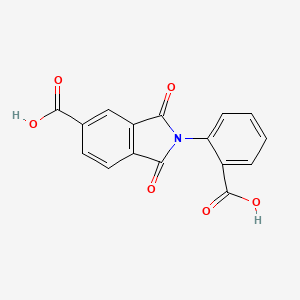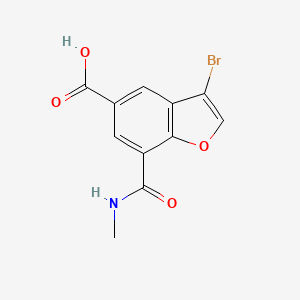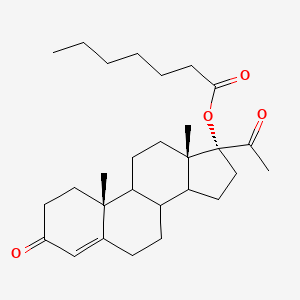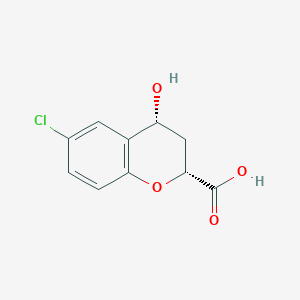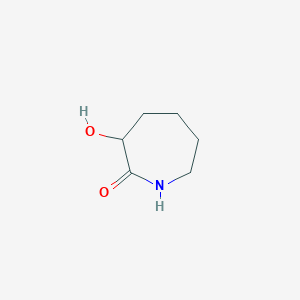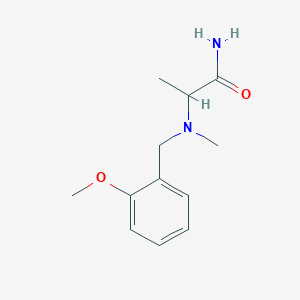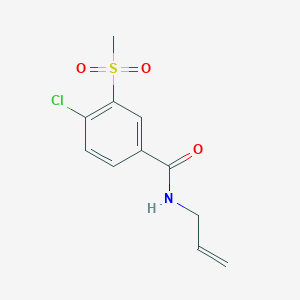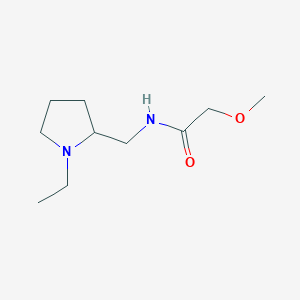![molecular formula C8H17NO B14912157 [1-(Ethylaminomethyl)cyclobutyl]methanol](/img/structure/B14912157.png)
[1-(Ethylaminomethyl)cyclobutyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-((Ethylamino)methyl)cyclobutyl)methanol: is a chemical compound with the molecular formula C8H17NO It is a cyclobutyl derivative with an ethylamino group attached to the cyclobutane ring and a methanol group attached to the same carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-((Ethylamino)methyl)cyclobutyl)methanol typically involves the reaction of cyclobutanone with ethylamine in the presence of a reducing agent. The reaction conditions often include:
Solvent: Anhydrous ethanol or methanol
Temperature: Room temperature to reflux
Catalyst: Acidic or basic catalyst to facilitate the reaction
The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product.
Industrial Production Methods
Industrial production of (1-((Ethylamino)methyl)cyclobutyl)methanol follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous reactors: To ensure efficient mixing and reaction control
Purification steps: Such as distillation or crystallization to obtain high-purity product
Quality control: Analytical techniques like HPLC or GC-MS to ensure product consistency
Análisis De Reacciones Químicas
Types of Reactions
(1-((Ethylamino)methyl)cyclobutyl)methanol undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or aldehydes
Reduction: Further reduction can yield secondary or tertiary amines
Substitution: Nucleophilic substitution reactions can introduce different functional groups
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide
Reducing agents: Like sodium borohydride or lithium aluminum hydride
Solvents: Common solvents include ethanol, methanol, and dichloromethane
Major Products Formed
Oxidation products: Cyclobutanone derivatives
Reduction products: Secondary or tertiary amines
Substitution products: Various substituted cyclobutyl derivatives
Aplicaciones Científicas De Investigación
(1-((Ethylamino)methyl)cyclobutyl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules
Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of (1-((Ethylamino)methyl)cyclobutyl)methanol involves its interaction with specific molecular targets. The ethylamino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The cyclobutyl ring provides structural rigidity, which can affect the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- (1-(Aminomethyl)cyclobutyl)methanol
- (1-(Methylamino)methyl)cyclobutyl)methanol
- (1-(Dimethylamino)methyl)cyclobutyl)methanol
Uniqueness
(1-((Ethylamino)methyl)cyclobutyl)methanol is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the ethylamino group enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C8H17NO |
|---|---|
Peso molecular |
143.23 g/mol |
Nombre IUPAC |
[1-(ethylaminomethyl)cyclobutyl]methanol |
InChI |
InChI=1S/C8H17NO/c1-2-9-6-8(7-10)4-3-5-8/h9-10H,2-7H2,1H3 |
Clave InChI |
NYFVWEBLWUBQGO-UHFFFAOYSA-N |
SMILES canónico |
CCNCC1(CCC1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-(4-benzylphenyl)-2-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B14912079.png)
